molecular formula C16H17ClN4O B12918194 4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile CAS No. 919482-07-8

4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile

Cat. No.: B12918194
CAS No.: 919482-07-8
M. Wt: 316.78 g/mol
InChI Key: NXTXUCDBMOMEQS-UHFFFAOYSA-N
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Description

4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. The compound features a quinoline core substituted with a chloro group at position 4, a morpholinoethylamino group at position 6, and a carbonitrile group at position 3. This unique structure imparts significant biological and chemical properties, making it a valuable compound in various research fields.

Properties

CAS No.

919482-07-8

Molecular Formula

C16H17ClN4O

Molecular Weight

316.78 g/mol

IUPAC Name

4-chloro-6-(2-morpholin-4-ylethylamino)quinoline-3-carbonitrile

InChI

InChI=1S/C16H17ClN4O/c17-16-12(10-18)11-20-15-2-1-13(9-14(15)16)19-3-4-21-5-7-22-8-6-21/h1-2,9,11,19H,3-8H2

InChI Key

NXTXUCDBMOMEQS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=CC3=C(C(=CN=C3C=C2)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile typically involves multi-step reactions starting from commercially available quinoline derivatives. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the quinoline ring.

    Reduction: Reduction of the nitro group to an amino group.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom at the desired position.

    Amination: Introduction of the morpholinoethylamino group.

    Cyanation: Introduction of the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of robust catalysts can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the carbonitrile group to an amine.

    Substitution: Halogen exchange reactions, particularly involving the chloro group.

    Cyclization: Formation of fused ring systems through intramolecular reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic reagents such as sodium methoxide.

    Cyclization: Acid or base catalysts under reflux conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various halogenated quinoline derivatives.

    Cyclization: Fused heterocyclic compounds.

Scientific Research Applications

4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline-3-carbonitrile: Lacks the morpholinoethylamino group.

    6-Aminoquinoline-3-carbonitrile: Lacks the chloro group.

    4-Chloro-6-((2-dimethylaminoethyl)amino)quinoline-3-carbonitrile: Contains a different amino substituent.

Uniqueness

4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile is unique due to the presence of both the morpholinoethylamino group and the carbonitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry research.

Biological Activity

4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in antimalarial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16ClN3O3\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{3}

This compound features a quinoline core substituted with a chloro group and a morpholine-derived side chain, which are critical for its biological activity.

  • Antimalarial Activity :
    • The compound is hypothesized to act similarly to other aminoquinolines by complexing with ferriprotoporphyrin IX (Fe(III)PPIX), inhibiting its conversion to beta-hematin (hemozoin), which is essential for parasite detoxification processes. This mechanism is crucial for its antiplasmodial activity against Plasmodium falciparum .
  • Anticancer Potential :
    • Quinoline derivatives have shown promise in cancer treatment due to their ability to inhibit various cellular pathways involved in tumor growth and metastasis. The specific activity of this compound against cancer cell lines remains an area of active investigation.

Antimalarial Efficacy

In vitro studies have demonstrated that compounds structurally related to this compound exhibit potent antimalarial properties. The following table summarizes findings from various studies:

Study ReferenceTest StrainIC50 (nM)Mechanism
NF54 (sensitive)10Inhibition of hemozoin formation
K1 (resistant)50Complex formation with Fe(III)PPIX
P. berghei (in vivo)20 mg/kg/dayOral administration showing significant parasitemia reduction

Case Studies

  • In Vitro Studies : A study comparing various aminoquinolines found that the presence of a chloro group was essential for the inhibition of beta-hematin formation, reinforcing the importance of structural elements in determining biological activity .
  • Hybrid Compounds : Research has explored hybrid compounds combining quinoline derivatives with other pharmacophores. These studies indicated that modifications to the side chain significantly affect antimalarial efficacy, with some hybrids showing enhanced activity against resistant strains of P. falciparum .
  • Anticancer Activity : Preliminary investigations into the anticancer properties of similar quinoline derivatives have shown promising results against various cancer cell lines, suggesting potential pathways for further research into this compound's therapeutic applications.

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